molecular formula C21H22N2O3 B11624136 Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11624136
M. Wt: 350.4 g/mol
InChI Key: NGBFGGWOXZJEHZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-ethoxyaniline, which is then reacted with 8-methylquinoline-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-25-16-11-9-15(10-12-16)23-20-17-8-6-7-14(3)19(17)22-13-18(20)21(24)26-5-2/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

NGBFGGWOXZJEHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC

Origin of Product

United States

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